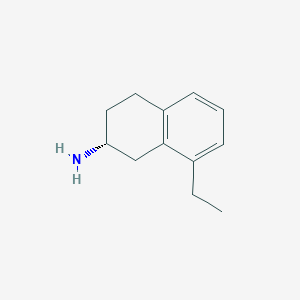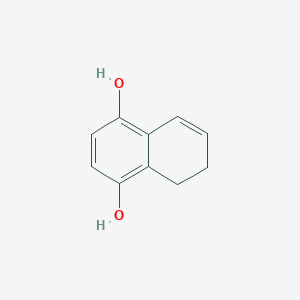
2-Methoxy-1-methyl-1H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1-methyl-1H-purine is a heterocyclic organic compound belonging to the purine family. Purines are nitrogen-containing compounds that play crucial roles in various biological processes, including the synthesis of nucleic acids. The compound’s structure consists of a purine ring substituted with a methoxy group at the 2-position and a methyl group at the 1-position. This unique arrangement imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-methyl-1H-purine typically involves the alkylation of purine derivatives. One common method is the methylation of 2-methoxypurine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to achieve high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxy-1-methyl-1H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of alkylated or acylated purine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1-methyl-1H-purine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in modulating enzyme activities and cellular processes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-1-methyl-1H-purine involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-1H-purine: Lacks the methyl group at the 1-position.
1-Methyl-1H-purine: Lacks the methoxy group at the 2-position.
2-Methoxy-6-methyl-1H-purine: Contains an additional methyl group at the 6-position.
Uniqueness: 2-Methoxy-1-methyl-1H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other purine derivatives may not be as effective.
Eigenschaften
CAS-Nummer |
61078-15-7 |
|---|---|
Molekularformel |
C7H8N4O |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
2-methoxy-1-methylpurine |
InChI |
InChI=1S/C7H8N4O/c1-11-3-5-6(9-4-8-5)10-7(11)12-2/h3-4H,1-2H3 |
InChI-Schlüssel |
HKKDTAUZIWXFTE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C2C(=NC=N2)N=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


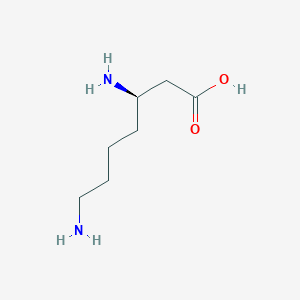
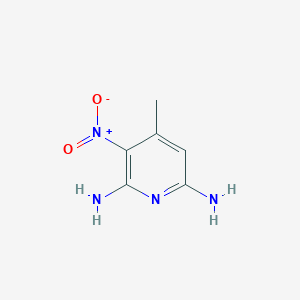
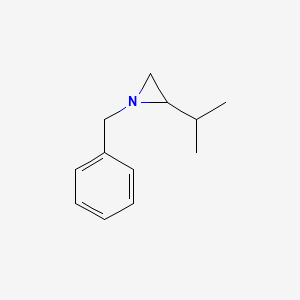

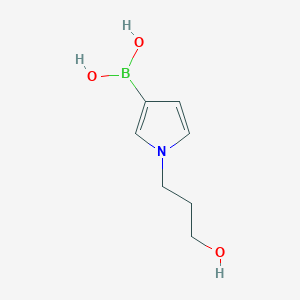
![Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate](/img/structure/B11917526.png)





